molecular formula C9H7FO3 B2473095 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 89197-63-7

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B2473095
CAS RN: 89197-63-7
M. Wt: 182.15
InChI Key: QLNKTQSTCJIKOC-UHFFFAOYSA-N
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Patent
US04411908

Procedure details

5-Fluorobenzofuran-2-carboxylic acid (2.4 g) was added to aqueous sodium hydroxide solution (3.3 g of sodium hydroxide in 50 ml of water). Sodium amalgam was added over 20 minutes (prepared from 1.1 g of sodium and 42 g of mercury). After a further 21/2 hours the solution was left to stand over the amalgam overnight. The mercury was separated and the solution filtered and then treated with excess 4 M sulphuric acid. The precipitated acid was filtered off and dried over P2O5 in vacuo (1.5 g) I.R. νmax 1720 cm-1.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Two
[Compound]
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][C:6]=2[CH:13]=1.[Na]>[Na].[Hg].[Hg].[OH-].[Na+]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7][C:6]=2[CH:13]=1 |f:2.3,5.6,^1:13,14|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
FC=1C=CC2=C(C=C(O2)C(=O)O)C1
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
42 g
Type
catalyst
Smiles
[Hg]
Step Three
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Na].[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mercury was separated
FILTRATION
Type
FILTRATION
Details
the solution filtered
ADDITION
Type
ADDITION
Details
treated with excess 4 M sulphuric acid
FILTRATION
Type
FILTRATION
Details
The precipitated acid was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 in vacuo (1.5 g) I.R

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=CC2=C(CC(O2)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.